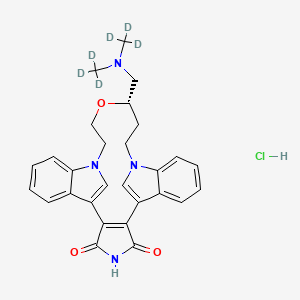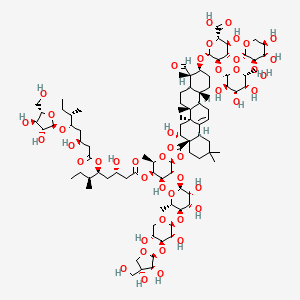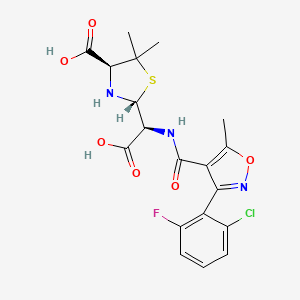
EB 47
Overview
Description
EB 47 is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a piperazine ring, a dihydroisoindole moiety, and a purine base, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
EB-47, also known as 2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide, is a potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) with an IC50 value of 45 nM .
Target of Action
EB-47 primarily targets PARP-1 , a key enzyme that mediates the DNA damage response (DDR) by serving as a DNA damage sensor and signal transducer . PARP-1 inhibitors selectively kill tumors harboring deficiencies in BRCA1 and BRCA2 genes .
Mode of Action
EB-47 mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite . It binds to the substrate NAD+ site of ARTD1 . Mutation in the residues that define molecular interaction between EB-47 and HD (D766/770A) truncates EB-47 ability to influence PARP1 allostery and retention on DNA breaks .
Biochemical Pathways
EB-47 affects the DNA damage response pathway . When DNA damage occurs, PARP-1 is rapidly recruited to the sites of damaged DNA, and its catalytic activity increases significantly. This results in the synthesis of protein-conjugated poly (ADP-ribose) (PAR) chains using NAD+ as a critical substrate . The negatively charged PAR functions as a high-density protein-binding scaffold and recruits components of the DNA damage repair machinery .
Pharmacokinetics
It’s known that parp inhibitors like eb-47 are generally orally dosed and extensively metabolized .
Result of Action
EB-47 shows inhibition in excess of 50% with CdPARP, and it is able to inhibit CdPARP and HsPARP with IC50 values of 0.86 and 1.0 µM, respectively . In vivo, EB-47 decreases the number of embryo implantation sites and blastocysts at day 5, proving that PARP1 participates in the process of embryo implantation .
Action Environment
It’s known that the efficacy of parp inhibitors can be influenced by factors such as the presence of brca mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EB 47 involves multiple steps, starting from readily available precursors. One common approach is to use D-glucuronolactone as a starting material, which undergoes several transformations to form the desired compound . The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
EB 47 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
EB 47 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Comparison with Similar Compounds
Similar Compounds
2S,3R,4R,5S-Trihydroxypipecolic Acid: This compound shares some structural similarities and is used in similar research applications.
2R,3R,4R,5S-Trihydroxypipecolic Acid: Another related compound with comparable properties and uses.
2S,4S,5S-Dihydroxypipecolic Acid:
Uniqueness
What sets EB 47 apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
2-[4-[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFLFKTXUWPNMV-LFALDJFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@H]4[C@@H]([C@@H]([C@H](O4)N5C=NC6=C(N=CN=C65)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692822 | |
| Record name | 2-{4-[(2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl}-N-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366454-36-6 | |
| Record name | 2-{4-[(2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl}-N-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


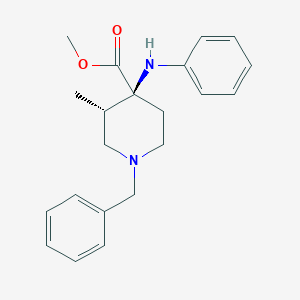
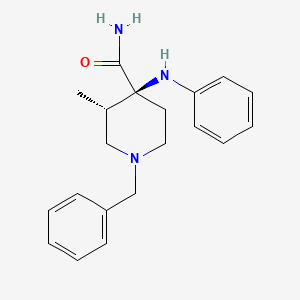

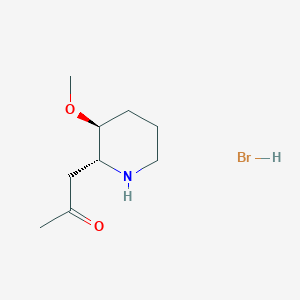
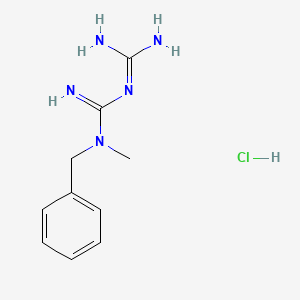
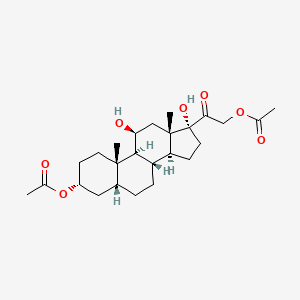
![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)
![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)
